3-(2-(2-Iodophenoxy)ethyl)thiophene
Overview
Description
3-(2-(2-Iodophenoxy)ethyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of an iodophenoxy group in this compound adds unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(2-Iodophenoxy)ethyl)thiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-iodophenol with 2-bromoethylthiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-(2-Iodophenoxy)ethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodophenoxy group to a phenoxy group.
Substitution: The iodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-(2-(2-Iodophenoxy)ethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 3-(2-(2-Iodophenoxy)ethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodophenoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in therapeutic applications .
Comparison with Similar Compounds
2-Iodophenylthiophene: Similar structure but lacks the ethyl linker.
3-(2-Phenoxyethyl)thiophene: Similar structure but lacks the iodine atom.
2-(2-Iodophenoxy)thiophene: Similar structure but lacks the ethyl linker.
Uniqueness: 3-(2-(2-Iodophenoxy)ethyl)thiophene is unique due to the presence of both the iodophenoxy group and the ethyl linker, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that are not observed in other similar compounds .
Biological Activity
3-(2-(2-Iodophenoxy)ethyl)thiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a thiophene ring substituted with an ethyl chain that connects to a 2-iodophenoxy group. This structure is significant as it influences the compound's biological interactions and properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives of thiophene have been studied for their ability to inhibit hypoxia-inducible factors (HIFs), particularly HIF-2α, which is implicated in tumor progression and metastasis. Inhibiting HIF-2α can lead to reduced tumor growth in various cancers, including breast and prostate cancer .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies suggest that thiophene derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. The presence of the iodine atom may enhance these effects by increasing the compound's lipophilicity, allowing better membrane penetration.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors, altering cellular signaling pathways that regulate growth and apoptosis.
- Gene Expression Alteration : It could influence the expression of genes associated with cell cycle regulation and apoptosis .
Study on Anticancer Activity
In a study focusing on the anticancer properties of thiophene derivatives, researchers synthesized several compounds based on the thiophene structure. Among these, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells, highlighting its potential as a lead compound for further development .
Study on Antimicrobial Effects
Another study evaluated the antimicrobial efficacy of thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar substituents exhibited strong inhibitory effects, suggesting that this compound could be effective against bacterial infections.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |
Thiophene-2-carboxylic acid | Anticancer | HIF-1α inhibition |
5-Methylthiophene | Antimicrobial | Membrane disruption |
This table illustrates how this compound compares to other related compounds in terms of biological activity and mechanisms.
Properties
IUPAC Name |
3-[2-(2-iodophenoxy)ethyl]thiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IOS/c13-11-3-1-2-4-12(11)14-7-5-10-6-8-15-9-10/h1-4,6,8-9H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFLUYRPGYMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC2=CSC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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